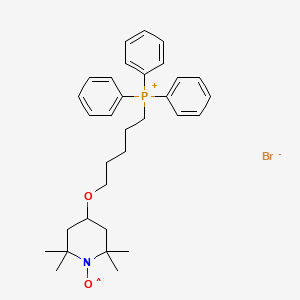

MitoTEMPOL

Description

Properties

InChI |

InChI=1S/C32H42NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZESLTQCMFES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42BrNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MitoTEMPOL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoTEMPOL is a synthetically engineered compound designed to specifically target and neutralize reactive oxygen species (ROS) within the mitochondria. Structurally, it consists of a piperidine nitroxide, TEMPOL, which is a well-established antioxidant, tethered to a triphenylphosphonium (TPP) cation.[1] This lipophilic cation facilitates the accumulation of the molecule within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This targeted delivery significantly enhances its efficacy in mitigating mitochondrial oxidative stress, a key pathological factor in a wide array of diseases. This guide provides an in-depth exploration of the mechanism of action of MitoTEMPOL, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: A Dual-Action Antioxidant

The primary mechanism of action of MitoTEMPOL is centered on its potent antioxidant properties within the mitochondria. It functions as a superoxide dismutase (SOD) mimetic and participates in a redox cycling process, ensuring sustained antioxidant activity.

Superoxide Dismutase Mimetic Activity

MitoTEMPOL directly catalyzes the dismutation of superoxide (O₂⁻), a primary and highly damaging ROS produced as a byproduct of the electron transport chain.[2][3] This enzymatic mimicry converts superoxide into hydrogen peroxide (H₂O₂), a less reactive species.

Redox Cycling and the Role of MitoTEMPOL-H

Upon entering the mitochondria, MitoTEMPOL is rapidly reduced to its hydroxylamine form, MitoTEMPOL-H.[4][5] While MitoTEMPOL itself possesses SOD mimetic capabilities, its reduced form, MitoTEMPOL-H, acts as a potent chain-breaking antioxidant. It donates a hydrogen atom to quench other radicals, thereby becoming oxidized back to MitoTEMPOL. This redox cycling between MitoTEMPOL and MitoTEMPOL-H allows for the continuous scavenging of various ROS. Interestingly, MitoTEMPOL-H does not exhibit SOD mimetic activity itself.

The following diagram illustrates the core mechanism of MitoTEMPOL within the mitochondrion.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]

MitoTEMPOL: A Technical Guide to a Potent Mitochondrial Superoxide Scavenger

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MitoTEMPOL, a mitochondria-targeted antioxidant. It details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its evaluation, and visualizes its impact on critical cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals in the fields of mitochondrial biology, oxidative stress, and therapeutic development.

Core Concepts: Mechanism of Action

MitoTEMPOL is a synthetic compound engineered to specifically target and neutralize superoxide radicals within the mitochondria. Its design features a piperidine nitroxide, TEMPOL, which is responsible for its antioxidant activity, conjugated to a triphenylphosphonium (TPP) cation.[1][2][3] This lipophilic TPP moiety allows MitoTEMPOL to readily cross cellular membranes and accumulate within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[4]

Once localized to the mitochondria, MitoTEMPOL exerts its primary effect as a superoxide dismutase (SOD) mimetic.[5] It catalyzes the dismutation of superoxide (O₂•⁻), a harmful reactive oxygen species (ROS) produced as a byproduct of mitochondrial respiration, into hydrogen peroxide (H₂O₂), which is then further detoxified to water by other cellular enzymes. This targeted scavenging of mitochondrial superoxide helps to mitigate oxidative damage to mitochondrial DNA, proteins, and lipids, thereby preserving mitochondrial function and cellular health.

Beyond its direct superoxide scavenging, MitoTEMPOL has been shown to influence a range of cellular processes and signaling pathways that are modulated by mitochondrial ROS.

Quantitative Efficacy of MitoTEMPOL

The following tables summarize the quantitative effects of MitoTEMPOL across various experimental models, highlighting its efficacy in reducing oxidative stress and preserving cellular function.

Table 1: Effects of MitoTEMPOL on Mitochondrial Function and Oxidative Stress

| Parameter Measured | Experimental Model | Treatment | Result | Citation |

| Mitochondrial Superoxide | Sepsis-induced diaphragm dysfunction in mice | MitoTEMPOL (10 mg/kg) | Prevented increase in mitochondrial superoxide | |

| B16-F0 mouse melanoma cells | MitoTEMPO (25 nM) | Decreased mitochondrial O₂•⁻ | ||

| Aconitase Activity (index of superoxide generation) | Sepsis-induced diaphragm dysfunction in mice | MitoTEMPOL | Higher aconitase levels compared to untreated septic animals | |

| Mitochondrial Respiratory Control Ratio (RCR) | Sepsis-induced diaphragm dysfunction in mice | MitoTEMPOL | Prevented sepsis-induced reduction in RCR | |

| Maximal ATP Generation Rate | Sepsis-induced diaphragm dysfunction in mice | MitoTEMPOL | Prevented sepsis-induced reduction in ATP production | |

| Mitochondrial H₂O₂ Production | Angiotensin II-stimulated endothelial cells | mitoTEMPO | Reversed the angiotensin II-induced increase in H₂O₂ production | |

| Lipid Peroxidation (TBARS) | Bovine heart mitochondrial membranes | MitoTEMPOL | Significantly more effective at preventing lipid peroxidation than TEMPOL | |

| Mitochondrial DNA Damage | Menadione-treated C2C12 cells | MitoTEMPOL (50 µM) | Protected mitochondrial DNA from damage |

Table 2: Cellular and Physiological Effects of MitoTEMPOL

| Parameter Measured | Experimental Model | Treatment | Result | Citation |

| Diaphragm Force Generation | Sepsis in mice | Immediate and delayed MitoTEMPOL administration | Prevented sepsis-induced diaphragm weakness | |

| Proteolytic Enzyme Activity (caspase, calpain, 20S proteasome) | Sepsis-induced diaphragm dysfunction in mice | MitoTEMPOL | Reduced the activity of all three enzymes at 24h post-sepsis induction | |

| Myosin Heavy Chain (MHC) Content | Sepsis-induced diaphragm dysfunction in mice | MitoTEMPOL | Prevented sepsis-mediated decreases in MHC content | |

| Melanoma Cell Growth | B16-F0 mouse melanoma cells | MitoTEMPO (5 nM - 50 nM) | Significantly decreased melanoma cell number in a dose-dependent manner | |

| Melanoma Cell Apoptosis | B16-F0 mouse melanoma cells | mitoTEMPO | Induced apoptosis | |

| Akt and Erk Phosphorylation | B16-F0 mouse melanoma cells | mitoTEMPO | Inhibited redox-sensitive Akt and Erk phosphorylation | |

| HIF1-α Expression | B16-F0 mouse melanoma cells | mitoTEMPO | Reduced HIF1-α expression | |

| Liver Injury (ALT/AST levels) | Acetaminophen (APAP) overdose in mice | Mito-Tempo (10 or 20 mg/kg) | Dose-dependently reduced plasma ALT and AST levels | |

| Liver Glutathione Disulfide (GSSG) | Acetaminophen (APAP) overdose in mice | Mito-Tempo (10 or 20 mg/kg) | Dose-dependently reduced hepatic GSSG levels |

Experimental Protocols

This section details the methodologies for key experiments used to assess the efficacy of MitoTEMPOL.

Measurement of Mitochondrial Superoxide using MitoSOX Red

MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

-

Cell Preparation: Plate cells (e.g., C2C12 myotubes or pulmonary artery endothelial cells) in a suitable culture vessel for fluorescence microscopy.

-

Loading with MitoSOX: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution in HBSS or another appropriate buffer to a final working concentration of 500 nM to 5 µM. Incubate the cells with the MitoSOX solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with warm HBSS or culture medium to remove excess probe.

-

Treatment: Add MitoTEMPOL or vehicle control to the cells and incubate for the desired duration.

-

Imaging: Acquire fluorescent images using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

-

Quantification: Measure the mean fluorescence intensity of the mitochondrial regions in multiple cells per condition using image analysis software.

Aconitase Activity Assay

Aconitase is a mitochondrial enzyme that is sensitive to inactivation by superoxide. Its activity can therefore be used as an indirect measure of mitochondrial superoxide levels.

-

Sample Preparation: Homogenize diaphragm muscle tissue samples in a suitable buffer and isolate the mitochondrial fraction by differential centrifugation.

-

Assay Principle: The assay measures the conversion of isocitrate to cis-aconitate by aconitase, which is monitored by the increase in absorbance at 240 nm.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, isocitrate, and the mitochondrial sample.

-

Measurement: Measure the change in absorbance at 240 nm over time using a spectrophotometer.

-

Calculation: Calculate the aconitase activity based on the rate of absorbance change and normalize to the protein concentration of the sample.

Quantitative PCR (QPCR) for Mitochondrial DNA (mtDNA) Damage

This method quantifies damage to mtDNA by assessing the efficiency of PCR amplification of a long fragment of the mitochondrial genome relative to a short fragment.

-

DNA Isolation: Isolate total DNA from cells or tissues.

-

QPCR Reaction: Set up two separate QPCR reactions for each sample: one to amplify a short fragment of mtDNA (less susceptible to damage) and another to amplify a long fragment of mtDNA (more susceptible to damage). Use primers specific for the murine mitochondrial genome.

-

Quantification: Quantify the amount of PCR product in each reaction using a fluorescent dye such as PicoGreen.

-

Calculation of Damage: The relative amplification of the long fragment compared to the short fragment is inversely proportional to the amount of mtDNA damage. A lower ratio of long-to-short fragment amplification indicates more damage.

Signaling Pathways Modulated by MitoTEMPOL

MitoTEMPOL's ability to scavenge mitochondrial superoxide places it at a critical node in several signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

MitoTEMPOL in Sepsis-Induced Muscle Dysfunction

// Nodes Sepsis [label="Sepsis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_ROS [label="Mitochondrial\nSuperoxide (O₂•⁻) Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Dysfunction [label="Mitochondrial Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Proteolysis [label="Activation of\nProteolytic Pathways\n(Caspase, Calpain, Proteasome)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Loss [label="Loss of Myosin\nHeavy Chain", fillcolor="#FBBC05", fontcolor="#202124"]; Weakness [label="Diaphragm Weakness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoTEMPOL [label="MitoTEMPOL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sepsis -> Mito_ROS; Mito_ROS -> Mito_Dysfunction; Mito_ROS -> Proteolysis; Mito_Dysfunction -> Weakness; Proteolysis -> Protein_Loss; Protein_Loss -> Weakness; MitoTEMPOL -> Mito_ROS [arrowhead=tee, color="#34A853", style=bold]; } }

Caption: MitoTEMPOL's role in preventing sepsis-induced muscle weakness.

MitoTEMPOL's Anti-Cancer Mechanism

// Nodes Mito_ROS [label="Mitochondrial\nSuperoxide (O₂•⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Akt_Erk [label="Akt/Erk Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a [label="HIF1-α Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Growth [label="Cancer Cell\nGrowth & Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoTEMPOL [label="MitoTEMPOL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Mito_ROS -> Akt_Erk; Mito_ROS -> HIF1a; Akt_Erk -> Cell_Growth; HIF1a -> Glycolysis; Glycolysis -> Cell_Growth; MitoTEMPOL -> Mito_ROS [arrowhead=tee, color="#34A853", style=bold]; Akt_Erk -> Apoptosis [arrowhead=tee]; Cell_Growth -> Apoptosis [style=invis]; } }

Caption: Proposed mechanism of MitoTEMPOL's anti-cancer activity.

Neuroprotective Effects of MitoTEMPOL via PI3K/Akt/mTOR

// Nodes Glutamate [label="Glutamate-Induced\nNeurotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_ROS [label="Mitochondrial ROS", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt_mTOR [label="PI3K/Akt/mTOR\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autophagy [label="Excessive Autophagy", fillcolor="#FBBC05", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; MitoTEMPOL [label="MitoTEMPOL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Glutamate -> Mito_ROS; Mito_ROS -> PI3K_Akt_mTOR [arrowhead=tee]; Mito_ROS -> Autophagy; PI3K_Akt_mTOR -> Neuronal_Survival; PI3K_Akt_mTOR -> Autophagy [arrowhead=tee]; Autophagy -> Neuronal_Survival [arrowhead=tee]; MitoTEMPOL -> Mito_ROS [arrowhead=tee, color="#34A853", style=bold]; MitoTEMPOL -> PI3K_Akt_mTOR [color="#34A853", style=bold]; } }

Caption: Neuroprotective signaling of MitoTEMPOL.

Conclusion

MitoTEMPOL has emerged as a powerful research tool and a potential therapeutic agent due to its specific targeting of mitochondrial superoxide. The data clearly demonstrate its ability to mitigate mitochondrial dysfunction and protect against cellular damage in a variety of disease models. The experimental protocols provided herein offer a starting point for researchers seeking to investigate the effects of MitoTEMPOL in their own systems. Furthermore, the visualization of its impact on key signaling pathways underscores its potential to modulate complex cellular processes. As research into mitochondrial oxidative stress continues to expand, MitoTEMPOL will undoubtedly remain a valuable compound for elucidating the role of mitochondrial ROS in health and disease.

References

- 1. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Cellular Defense: A Technical Guide to Mitochondria-Targeted Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondria, the powerhouses of the cell, are also the primary endogenous source of reactive oxygen species (ROS). Under pathological conditions, the overproduction of mitochondrial ROS (mtROS) can overwhelm cellular antioxidant defenses, leading to oxidative stress, a key contributor to a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The limited success of general antioxidants in clinical trials has underscored the necessity for a more targeted approach. This has led to the development of mitochondria-targeted antioxidants (MTAs), a novel class of drugs designed to accumulate specifically within the mitochondria, neutralizing ROS at their source. This technical guide provides an in-depth overview of the discovery, development, and mechanisms of action of the major classes of MTAs. It includes a compilation of quantitative efficacy data, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

The Dawn of a Targeted Approach: A Historical Perspective

The concept of targeting antioxidants to mitochondria arose from the pioneering work on mitochondrial bioenergetics. In the 1960s and 70s, Vladimir Skulachev and his colleagues demonstrated that the mitochondrial inner membrane maintains a substantial electrochemical potential (ΔΨm), negative inside, which drives ATP synthesis.[1] This discovery laid the theoretical groundwork for using lipophilic cations as "molecular electric trains" to deliver molecules into the mitochondrial matrix.

The first generation of mitochondria-targeted antioxidants emerged in the late 1990s from the laboratories of Michael P. Murphy and Robin A. J. Smith. Their seminal work involved conjugating the antioxidant ubiquinone (a component of the electron transport chain) to a triphenylphosphonium (TPP⁺) cation, creating the first widely studied MTA, MitoQ.[2] The lipophilic and cationic nature of TPP⁺ allows it to readily cross cellular and mitochondrial membranes, leading to its accumulation within the mitochondrial matrix, driven by the large ΔΨm.[3][4]

Following the development of MitoQ, other research groups, including that of Vladimir Skulachev, developed similar TPP⁺-based antioxidants, such as SkQ1, which utilizes plastoquinone as the antioxidant moiety.[5] Subsequently, other antioxidant molecules, including vitamin E (MitoE) and the superoxide dismutase (SOD) mimetic TEMPO (Mito-TEMPO), were also successfully targeted to mitochondria using the TPP⁺ vector.

In parallel, an alternative targeting strategy was developed by Hazel H. Szeto and Peter W. Schiller, who designed a series of small, cell-permeable peptides known as Szeto-Schiller (SS) peptides. These peptides, such as SS-31 (also known as elamipretide), possess a sequence of alternating aromatic and basic amino acids that allows them to target the inner mitochondrial membrane and scavenge ROS.

Classes of Mitochondria-Targeted Antioxidants and Their Mechanisms of Action

The major classes of MTAs can be broadly categorized based on their targeting moiety and antioxidant warhead.

TPP⁺-Based Antioxidants

This is the most extensively studied class of MTAs. The TPP⁺ cation acts as a universal delivery vehicle, and the antioxidant properties are conferred by the conjugated molecule.

-

MitoQ: A ubiquinone analogue. Once inside the mitochondria, the ubiquinone moiety is reduced to the active ubiquinol form by complex II of the electron transport chain. This allows MitoQ to be regenerated, enabling it to catalytically scavenge a broad range of ROS, including superoxide, peroxyl radicals, and peroxynitrite.

-

SkQ1: A plastoquinone analogue. Similar to MitoQ, SkQ1 is recycled by the respiratory chain and exhibits potent antioxidant activity.

-

MitoE: A vitamin E (α-tocopherol) analogue. Vitamin E is a well-known lipid-soluble antioxidant that protects against lipid peroxidation. Targeting it to the inner mitochondrial membrane enhances its ability to protect mitochondrial membranes from oxidative damage.

-

Mito-TEMPO: A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) conjugate. TEMPO is a stable nitroxide radical that acts as a SOD mimetic, specifically scavenging superoxide radicals.

Peptide-Based Antioxidants (Szeto-Schiller Peptides)

SS peptides are short, synthetic peptides that selectively target the inner mitochondrial membrane. Their mechanism of targeting is not fully understood but is thought to involve electrostatic interactions with the negatively charged cardiolipin in the inner mitochondrial membrane.

-

SS-31 (Elamipretide): Contains a dimethyltyrosine residue that is critical for its antioxidant activity. SS-31 has been shown to scavenge hydrogen peroxide and peroxynitrite and to inhibit lipid peroxidation. A key aspect of its mechanism is its ability to interact with and stabilize cardiolipin, an important phospholipid of the inner mitochondrial membrane, thereby preserving the integrity of the electron transport chain and reducing ROS production.

Quantitative Efficacy of Mitochondria-Targeted Antioxidants

The following tables summarize key quantitative data on the efficacy of various MTAs from preclinical studies.

Table 1: In Vitro Antioxidant and Cytoprotective Efficacy

| Compound | Assay | Cell Line/System | Efficacy Metric | Value | Reference |

| MitoQ | Proliferation Inhibition | MDA-MB-231 (Breast Cancer) | IC50 | 296 nM | |

| Proliferation Inhibition | MCF-7 (Breast Cancer) | IC50 | 113 nM | ||

| Proliferation Inhibition | B-RafV600E (Melanoma) | IC50 | 300-700 nM | ||

| Mito-TEMPO | Superoxide Scavenging | Xanthine/Xanthine Oxidase | IC50 | 10 µM | |

| Superoxide Scavenging | Xanthine/Xanthine Oxidase (reduced form) | IC50 | 123 µM | ||

| AntiOxBEN₂ | Cell Viability | Primary Human Skin Fibroblasts | IC50 (72h) | ~23 µM | |

| AntiOxCIN₄ | Cell Viability | Primary Human Skin Fibroblasts | IC50 (72h) | ~23 µM |

Table 2: In Vivo Neuroprotective and Cardioprotective Effects

| Compound | Animal Model | Disease/Injury Model | Dosage | Outcome | Reference |

| MitoQ | Mouse | Traumatic Brain Injury | 4 mg/kg (i.p.) | Improved neurological score, reduced brain edema and neuronal apoptosis. | |

| Mouse | Dextran Sulfate Sodium-Induced Colitis | 500 µM in drinking water | Reversed weight loss and reduced colitis symptoms. | ||

| Mouse | High-Fat Diet-Induced Obesity | 250-500 µM in drinking water | Attenuated weight gain and mitigated oxidative stress. | ||

| SkQ1 | Rabbit | Anesthesia-Induced Dry Eye Syndrome | Eye drops | Prevented corneal epithelium injury. | |

| SS-31 | Mouse | Traumatic Brain Injury | 5 mg/kg (i.p.) | Reversed mitochondrial dysfunction and reduced neurological deficits. |

Table 3: Comparative Efficacy Studies

| Compounds Compared | Animal/Cell Model | Key Findings | Reference |

| Mito-TEMPO vs. SkQ1 | Mouse | Mito-TEMPO showed superior renal protection in an ischemic reperfusion injury model. High levels of SkQ1 induced cell death in vitro. | |

| MitoQ vs. SkQ1 | Cardiomyoblasts | Both compounds, as a pretreatment, reduced ROS and increased cell viability more effectively than vitamin C. | |

| MitoQ vs. Mito-TEMPO | Mouse | In a sepsis model, neither compound showed a long-term survival benefit, and SkQ1 exacerbated mortality. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of mitochondria-targeted antioxidants.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Principle: To quantify the levels of superoxide within the mitochondria of live cells using the fluorescent probe MitoSOX Red.

Materials:

-

MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Protocol:

-

Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

-

Prepare a 5 µM working solution of MitoSOX Red in warm cell culture medium.

-

Remove the existing cell culture medium and wash the cells once with warm PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm PBS.

-

Image the cells immediately using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm) or measure the fluorescence intensity using a plate reader.

-

For quantitative analysis, the fluorescence intensity can be normalized to cell number or protein concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: To measure changes in ΔΨm using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE). TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria with an intact membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

-

TMRE (e.g., from Cell Signaling Technology)

-

Cell culture medium

-

PBS

-

FCCP or CCCP (protonophores, as a positive control for depolarization)

-

Fluorescence microscope, flow cytometer, or plate reader

Protocol:

-

Seed cells in a suitable culture vessel.

-

Treat cells with the mitochondria-targeted antioxidant or vehicle control for the desired duration.

-

For a positive control, treat a separate set of cells with a mitochondrial uncoupler like FCCP (e.g., 10 µM) for 10-15 minutes.

-

Prepare a working solution of TMRE (e.g., 200 nM) in warm cell culture medium.

-

Remove the treatment medium and add the TMRE working solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS.

-

Analyze the fluorescence using a fluorescence microscope (e.g., excitation/emission ~549/575 nm), flow cytometer, or plate reader. A decrease in TMRE fluorescence intensity in treated cells compared to the vehicle control indicates mitochondrial depolarization.

Measurement of Mitochondrial Respiration

Principle: To assess the bioenergetic function of mitochondria by measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. The Mito Stress Test protocol allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

-

Seahorse XF Analyzer (e.g., Agilent)

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

Glucose, pyruvate, and glutamine

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupler)

-

Rotenone/antimycin A (Complex I and III inhibitors)

Protocol:

-

Day 1: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and incubate overnight.

-

Day 2 (Assay Day):

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

-

Wash the cells with the assay medium and add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

-

Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports.

-

Calibrate the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate and initiate the Mito Stress Test.

-

-

Data Analysis: The Seahorse software will calculate the OCR in real-time. The sequential injections of the inhibitors and uncoupler allow for the determination of the different parameters of mitochondrial respiration.

Signaling Pathways Modulated by Mitochondria-Targeted Antioxidants

MTAs exert their protective effects not only by direct ROS scavenging but also by modulating key cellular signaling pathways involved in the antioxidant response and cell survival.

The Nrf2-ARE Pathway and MitoQ

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).

MitoQ has been shown to activate the Nrf2-ARE pathway. By increasing mitochondrial ROS, MitoQ can induce a mild oxidative signal that promotes the nuclear translocation of Nrf2, thereby upregulating the endogenous antioxidant defense system.

The p38 MAPK Pathway and SkQ1/SS-31

The p38 mitogen-activated protein kinase (MAPK) is a key signaling molecule involved in cellular stress responses, including inflammation and apoptosis. Oxidative stress is a potent activator of the p38 MAPK pathway.

SkQ1 has been shown to suppress the activation of the p38 MAPK pathway in models of Alzheimer's disease. By reducing mitochondrial ROS, SkQ1 can prevent the upstream activation of the p38 MAPK cascade, thereby mitigating neuroinflammation and neuronal apoptosis. Similarly, the SS-31 peptide has been demonstrated to inhibit the activation of the p38 MAPK signaling pathway in the context of doxorubicin-induced cardiotoxicity.

Experimental Workflow for Evaluating MTAs

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel mitochondria-targeted antioxidant.

Future Directions and Conclusion

The development of mitochondria-targeted antioxidants represents a significant advancement in the field of antioxidant therapy. By delivering antioxidants directly to the primary site of ROS production, these compounds have shown great promise in a wide range of preclinical models of diseases associated with oxidative stress. While the translation to clinical success has been challenging, the ongoing research into novel MTAs with improved bioavailability and efficacy, as well as a deeper understanding of the intricate signaling pathways they modulate, holds great potential for the future of treating mitochondria-related diseases. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working at the forefront of this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Current perspectives of mitochondria-targeted antioxidants in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

MitoTEMPOL in Cellular Oxidative Stress Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of MitoTEMPOL, a mitochondria-targeted antioxidant, and its application in cellular models of oxidative stress. This document details its mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes its impact on critical signaling pathways.

Core Concepts: Understanding MitoTEMPOL

MitoTEMPOL is a synthetic compound designed to specifically combat oxidative stress within the mitochondria, the primary site of reactive oxygen species (ROS) production in most cells. It is a derivative of TEMPOL, a well-known superoxide dismutase (SOD) mimetic, but with the addition of a triphenylphosphonium (TPP) cation. This positively charged TPP moiety facilitates the accumulation of MitoTEMPOL within the negatively charged mitochondrial matrix, concentrating its antioxidant activity where it is most needed.

Upon entering the mitochondria, MitoTEMPOL is rapidly reduced by the mitochondrial electron transport chain to its hydroxylamine form, MitoTEMPOL-H. While MitoTEMPOL itself has some SOD-mimetic activity, it is primarily the MitoTEMPOL-H form that exerts a potent antioxidant effect by donating a hydrogen atom to neutralize free radicals, thereby inhibiting lipid peroxidation and protecting mitochondrial DNA (mtDNA) from oxidative damage.

Quantitative Efficacy of MitoTEMPO

The protective effects of MitoTEMPO have been quantified across various studies and cellular models of oxidative stress. The following tables summarize key findings, providing a clear comparison of its efficacy.

| Cell Type | Stress Inducer | MitoTEMPO Concentration | Observed Effect | Reference |

| C2C12 myoblasts | Menadione (25 µM) | 50 µM | Significantly protected against mitochondrial DNA damage. | [1][2] |

| Human Adipose-derived Mesenchymal Stem Cells | Antimycin A | Not specified | Alleviated oxidative stress-induced damage and upregulated the Nrf2 pathway. | [3] |

| Human Lung Epithelial BEAS-2B cells | RSL3 (ferroptosis inducer) + ML385 (Nrf2 inhibitor) | 5 µM | Prevented lipid ROS upregulation and mitochondrial dysfunction. | [4] |

| Adult mouse cardiomyocytes | High glucose | Not specified | Prevented high glucose-induced mitochondrial superoxide generation and cell death. | [5] |

| C2C12 muscle cells | Cytokine mix (TNFα, IL-1β, IFNγ, LPS) | Not specified | Ablated cytokine-induced increase in muscle cell superoxide generation. |

| Parameter | Model System | MitoTEMPO Treatment | Quantitative Change | Reference |

| Mitochondrial Superoxide | Sepsis-induced diaphragm dysfunction in mice | 10 mg·kg−1·day−1 ip | Prevented the increase in mitochondrial superoxide generation. | |

| Cardiac H2O2 | Burn injury in mice | Not specified | Reduced cardiac H2O2 by 95%. | |

| Mitochondrial H2O2 | Burn injury in mice | Not specified | Reduced mitochondrial H2O2 by 85%. | |

| Mitochondrial GSSG | Burn injury in mice | Not specified | Reduced mitochondrial GSSG by 76%. | |

| Total Antioxidant Levels | Burn injury in mice | Not specified | Increased cardiac antioxidants by 73%. | |

| MnSOD Activity | Burn injury in mice | Not specified | Increased MnSOD activity by 81%. | |

| Respiratory Control Ratio (RCR) | Sepsis in mice | Not specified | Prevented CLP-induced reductions in mitochondrial function. | |

| ATP Production | Sepsis in mice | Not specified | Prevented CLP-induced reductions in mitochondrial function. | |

| Calpain Activity | Sepsis in mice | Not specified | Prevented a 355% increase in diaphragm calpain activity. | |

| Caspase 3 Activity | Sepsis in mice | Not specified | Prevented a 352% increase in diaphragm caspase 3 activity. | |

| 20S Proteasome Activity | Sepsis in mice | Not specified | Prevented a 226% increase in diaphragm 20S proteasome activity. |

Key Signaling Pathways Modulated by MitoTEMPOL

MitoTEMPOL has been shown to influence several critical signaling pathways involved in the cellular response to oxidative stress, cell survival, and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, MitoTEMPOL can promote the activation and nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.

Caption: MitoTEMPOL reduces mitochondrial ROS, leading to Nrf2 activation and antioxidant gene expression.

MAPK (ERK1/2) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2, is involved in cell proliferation and survival. Oxidative stress can aberrantly activate this pathway. MitoTEMPOL has been shown to modulate ERK1/2 phosphorylation.

Caption: MitoTEMPOL can attenuate oxidative stress-induced activation of the ERK1/2 signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. MitoTEMPOL has been shown to modulate this pathway, contributing to its protective effects.

Caption: MitoTEMPOL can promote cell survival by modulating the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of MitoTEMPOL in cellular oxidative stress models.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide, but not by other ROS, to produce a red fluorescence. The intensity of the red fluorescence is proportional to the level of mitochondrial superoxide.

Experimental Workflow:

Caption: Workflow for measuring mitochondrial superoxide using the MitoSOX Red assay.

Detailed Protocol:

-

Cell Preparation: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy, or 6-well plate for flow cytometry) and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with the desired concentration of MitoTEMPOL for a specified time (e.g., 1 hour). Then, add the oxidative stress inducer and incubate for the desired duration.

-

MitoSOX Staining:

-

Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

-

Dilute the MitoSOX Red stock solution in warm HBSS or serum-free medium to a final working concentration (typically 1-5 µM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells three times with warm PBS or culture medium.

-

Analysis:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation/emission ~510/580 nm).

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze using a flow cytometer with a PE channel.

-

Plate Reader: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Assessment of Cell Viability (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 6-24 hours.

-

Treatment: Treat the cells with various concentrations of MitoTEMPOL and/or the oxidative stressor for the desired time.

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.

-

Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Quantification of Lipid Peroxidation (TBARS Assay)

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation. Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct that can be measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for quantifying lipid peroxidation using the TBARS assay.

Detailed Protocol:

-

Sample Preparation:

-

Harvest cells and wash with PBS.

-

Lyse the cells by sonication or homogenization on ice in a suitable buffer (e.g., RIPA buffer) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

-

Centrifuge the lysate to remove cellular debris.

-

-

TBARS Reaction:

-

To 100 µL of the supernatant, add 100 µL of SDS lysis solution and 2.5 mL of the TBA reagent (0.8% TBA in 10% acetic acid).

-

Incubate the mixture at 95°C for 60 minutes.

-

-

Measurement:

-

Cool the samples on ice for 10 minutes to stop the reaction.

-

Centrifuge at 3,000 rpm for 15 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with known concentrations of MDA.

Analysis of Mitochondrial DNA Damage (Quantitative PCR)

Principle: This assay is based on the principle that DNA lesions, such as those caused by oxidative stress, can block the progression of DNA polymerase during PCR. Therefore, a decrease in the amplification of a long DNA fragment indicates the presence of DNA damage. By comparing the amplification of a long mitochondrial DNA fragment to that of a short fragment (which is less likely to contain a lesion), the extent of mtDNA damage can be quantified.

Experimental Workflow:

Caption: Workflow for analyzing mitochondrial DNA damage using quantitative PCR.

Detailed Protocol:

-

DNA Isolation: Isolate total genomic DNA from control and treated cells using a standard DNA extraction kit.

-

Primer Design: Design two sets of primers for a mitochondrial gene: one pair that amplifies a long fragment (e.g., 8-10 kb) and another that amplifies a short fragment (e.g., 100-200 bp) within the long fragment.

-

Quantitative PCR:

-

Perform qPCR using a DNA polymerase suitable for long amplicons.

-

For each DNA sample, set up separate reactions for the long and short mtDNA fragments.

-

Use a fluorescent dye (e.g., SYBR Green) or a probe for detection.

-

-

Data Analysis:

-

Determine the threshold cycle (Ct) for each reaction.

-

Calculate the relative amplification of the long fragment compared to the short fragment for both control and treated samples.

-

The amount of damage is inversely proportional to the amplification of the long fragment. The lesion frequency can be calculated assuming a Poisson distribution of damage.

-

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In the context of MitoTEMPOL studies, it can be used to measure the expression levels of total and phosphorylated forms of signaling proteins like Nrf2 and ERK1/2, providing insights into the activation state of these pathways.

Experimental Workflow:

Caption: General workflow for Western blot analysis of signaling proteins.

Detailed Protocol:

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

Conclusion

MitoTEMPOL is a valuable research tool for investigating the role of mitochondrial oxidative stress in a wide range of cellular processes and disease models. Its targeted action allows for the specific interrogation of mitochondrial ROS-dependent signaling pathways. The experimental protocols detailed in this guide provide a robust framework for assessing the efficacy of MitoTEMPOL and other potential mitochondria-targeted therapeutics. As our understanding of the intricate role of mitochondria in health and disease continues to grow, the use of targeted antioxidant strategies like MitoTEMPOL will be instrumental in developing novel therapeutic interventions.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Lipid Peroxidation Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Protocol for dissolving MitoTEMPOL for in vivo studies.

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the dissolution of MitoTEMPOL for in vivo experimental use. It includes solubility data, preparation of various vehicle formulations, and a diagram of the relevant signaling pathway.

Introduction

MitoTEMPOL is a mitochondria-targeted antioxidant that functions as a superoxide dismutase (SOD) mimetic.[1][2] It is a valuable tool for investigating the role of mitochondrial oxidative stress in a variety of pathological conditions. Proper dissolution and formulation are critical for ensuring its bioavailability and efficacy in in vivo studies. This protocol outlines several methods for preparing MitoTEMPOL solutions suitable for administration in animal models.

Physicochemical Properties and Solubility

MitoTEMPOL is a synthetic compound, and its hydrate form is a crystalline solid.[3] It is sensitive to air and light, so appropriate storage in the dark under desiccating conditions is recommended.[1] The solubility of MitoTEMPOL in various solvents is summarized in the table below.

Data Presentation: MitoTEMPOL Solubility

| Solvent | Solubility | Concentration (mM) | Notes | Source |

| Water | 100 mM | 100 | - | [1] |

| H₂O | 60 mg/mL | 117.64 | Sonication is recommended. | |

| DMSO | 255 mg/mL | 499.97 | Sonication is recommended. | |

| DMSO | ~10 mg/mL | - | - | |

| Ethanol | ~15 mg/mL | - | - | |

| Dimethyl formamide (DMF) | ~15 mg/mL | - | - | |

| PBS (pH 7.2) | ~5 mg/mL | - | Aqueous solutions are not recommended for storage beyond one day. |

Experimental Protocols: Dissolution for In Vivo Administration

The choice of vehicle for in vivo administration of MitoTEMPOL depends on the desired concentration, administration route, and the specific experimental model. Below are detailed protocols for common formulations.

Protocol 1: Saline-Based Formulation (for Intraperitoneal Injection)

This is the simplest formulation and is suitable for studies where MitoTEMPOL can be dissolved directly in saline at the required concentration.

Materials:

-

MitoTEMPOL powder

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of MitoTEMPOL powder in a sterile conical tube.

-

Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg, you would need a 1 mg/mL solution).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution is clear.

-

Visually inspect the solution to ensure complete dissolution before administration.

-

This formulation has been used in studies at doses of 1 mg/kg, 10 mg/kg, and 20 mg/kg via intraperitoneal injection.

Protocol 2: Co-Solvent Formulation (for Higher Concentrations)

For higher concentrations of MitoTEMPOL that may not be readily soluble in saline alone, a co-solvent system is recommended.

Materials:

-

MitoTEMPOL powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile saline (0.9% NaCl) or PBS

-

Sterile conical tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of MitoTEMPOL powder in a sterile conical tube.

-

Prepare the co-solvent vehicle by sequentially adding the following components, ensuring the solution is clear after each addition:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline or PBS

-

-

Add the MitoTEMPOL powder to the prepared vehicle.

-

Vortex the solution thoroughly.

-

If necessary, sonicate the solution to aid dissolution. Gentle warming can also be applied, but care should be taken to avoid degradation of the compound.

-

A final concentration of 5 mg/mL (9.8 mM) has been reported using this method.

-

Important Note: For in vivo studies, the concentration of DMSO should be kept below 10% for normal mice. For more sensitive animals, such as nude mice, the DMSO concentration should be kept below 2%. A solvent-negative control experiment is highly recommended to rule out any non-specific effects of the vehicle.

Protocol 3: Ethanol and Saline Formulation

This method has been used in studies involving murine polymicrobial sepsis.

Materials:

-

MitoTEMPOL powder

-

Ethanol (96%)

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes or vials

Procedure:

-

Dissolve the MitoTEMPOL in 96% ethanol to create a stock solution.

-

Dilute the ethanol stock solution in sterile saline to the final desired concentration for injection.

-

Freshly prepared dilutions should be divided into aliquots and can be stored at -80°C, protected from light, until use.

Signaling Pathway and Experimental Workflow

MitoTEMPOL primarily acts by scavenging mitochondrial superoxide, a key reactive oxygen species (ROS). This action helps to mitigate oxidative stress and its downstream consequences, such as inflammation, apoptosis, and cellular damage.

Caption: Mechanism of action of MitoTEMPOL in mitigating oxidative stress.

Caption: General experimental workflow for in vivo studies with MitoTEMPOL.

Conclusion

The successful use of MitoTEMPOL in in vivo research hinges on its correct preparation. The protocols provided here offer several validated methods for dissolving MitoTEMPOL for administration in animal models. Researchers should select the most appropriate protocol based on the specific requirements of their study, always considering the potential effects of the chosen vehicle. It is recommended to perform pilot studies to determine the optimal dosage and vehicle for a particular experimental setup.

References

MitoTEMPOL Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTEMPOL is a mitochondria-targeted antioxidant that specifically scavenges mitochondrial reactive oxygen species (ROS), particularly superoxide. Its unique properties make it a valuable tool for investigating the role of mitochondrial oxidative stress in a wide range of cellular processes and disease models. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways modulated by MitoTEMPOL in cell culture experiments.

Data Presentation: Recommended MitoTEMPOL Concentrations

The optimal concentration of MitoTEMPOL is cell-type and experiment-dependent. The following table summarizes effective concentrations from various published studies. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect |

| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against rotenone-induced toxicity | 10 - 1000 µM | Pre-treatment for 2h, then co-treatment | Reduced apoptosis and decreased ROS levels.[1] |

| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[2] |

| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion-induced cytotoxicity | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity and caspase-3 activation.[1] |

| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide generation | 10 mg/L | 24 hours | Ablated superoxide generation and prevented reductions in cell width.[3] |

| C2C12 (Mouse Myoblast) | Protection of mitochondrial DNA from menadione | 50 µM | 1 hour pre-incubation | Protected against oxidative damage to mitochondrial DNA.[4] |

| HepG2 (Human Hepatocellular Carcinoma) | Protection against acetaminophen-induced cytotoxicity | 10 µM | 48 hours | Alleviated cytotoxicity. |

| A549 (Human Lung Carcinoma) | Induction of cytotoxicity | 6.25 - 100 µM | Not specified | Showed cytotoxic effects with an IC50 of 32.43 µM. |

| Bovine Oocytes | Improvement of in vitro maturation | 1.0 µM | 24 hours | Improved maturation and fertilization rates, reduced ROS levels. |

| B16-F0 (Mouse Melanoma) | Inhibition of cell growth | 5 - 50 nM | 24 hours | Decreased cell number and induced apoptosis. |

| NRK-52E (Rat Kidney Epithelial) | Protection against oxalate-induced mitochondrial dysfunction | 10 µM | 1 hour pre-treatment | Reversed the attenuation of mitochondrial membrane potential. |

Signaling Pathways Modulated by MitoTEMPOL

MitoTEMPOL, by reducing mitochondrial ROS, can influence several key signaling pathways involved in cell survival, inflammation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Mitochondrial ROS can suppress the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. By scavenging mitochondrial ROS, MitoTEMPOL can lead to the activation of this pathway, promoting cell survival and inhibiting autophagy.

MitoTEMPOL's effect on the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Mitochondrial ROS can act as signaling molecules to activate the NF-κB pathway, a key regulator of inflammation. MitoTEMPOL can suppress the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines by reducing mitochondrial ROS.

MitoTEMPOL's modulation of NF-κB signaling.

Intrinsic Apoptosis Pathway

Excessive mitochondrial ROS can lead to mitochondrial dysfunction and the initiation of the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases. MitoTEMPOL can protect against apoptosis by preserving mitochondrial integrity.

Inhibition of the intrinsic apoptosis pathway by MitoTEMPOL.

Experimental Protocols

The following are generalized protocols for common assays used in conjunction with MitoTEMPOL treatment. Specific details may need to be optimized for your cell line and experimental setup.

General Experimental Workflow

A typical workflow for a MitoTEMPOL experiment involves pre-treatment with the compound before inducing cellular stress.

A generalized workflow for MitoTEMPOL experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of MitoTEMPOL on cell viability in the presence of a cytotoxic stimulus.

Materials:

-

Cells of interest

-

Complete culture medium

-

MitoTEMPOL stock solution (in DMSO or water)

-

Cytotoxic agent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of MitoTEMPOL (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO or water as the highest MitoTEMPOL concentration).

-

Add the cytotoxic agent to the wells (except for the control wells) and co-incubate with MitoTEMPOL for the desired time (e.g., 24 or 48 hours).

-

After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Protocol 2: Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

This protocol measures mitochondrial superoxide levels in live cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

MitoTEMPOL stock solution

-

Stress-inducing agent (e.g., cytokines, rotenone)

-

MitoSOX™ Red mitochondrial superoxide indicator (5 mM stock in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.

-

Pre-treat cells with MitoTEMPOL for 1-2 hours.

-

Induce mitochondrial superoxide production by adding a stress-inducing agent and co-incubate with MitoTEMPOL for the desired time.

-

Remove the medium and wash the cells once with warm HBSS.

-

Load the cells with 5 µM MitoSOX Red in HBSS and incubate for 10-20 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.

-

Quantify the fluorescence intensity and normalize to the control group.

Protocol 3: Western Blot for Apoptosis and Signaling Proteins

This protocol allows for the analysis of protein expression levels related to apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and signaling pathways (e.g., p-Akt, p-mTOR).

Materials:

-

Cells of interest

-

MitoTEMPOL

-

Stress-inducing agent

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with MitoTEMPOL and/or a stress-inducing agent as described in previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

MitoTEMPOL is a powerful tool for studying the role of mitochondrial ROS in cellular function and pathology. The provided concentration guidelines, signaling pathway diagrams, and experimental protocols serve as a starting point for incorporating MitoTEMPOL into your research. Remember to optimize conditions for your specific experimental system to ensure reliable and reproducible results.

References

- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vivo Administration of MitoTEMPOL in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTEMPOL, a mitochondria-targeted antioxidant, has emerged as a promising therapeutic agent in preclinical studies for a variety of disease models characterized by mitochondrial oxidative stress. Its ability to selectively accumulate within the mitochondria and scavenge superoxide radicals makes it a valuable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in pathophysiology and for developing novel treatment strategies. These application notes provide a comprehensive overview of in vivo administration protocols for MitoTEMPOL in mice, compiled from various research studies. Detailed experimental protocols and data summaries are included to facilitate the design and execution of future preclinical research.

Data Presentation: Summary of In Vivo Administration Protocols

The following tables summarize the quantitative data from various studies on the in vivo administration of MitoTEMPOL in mice, categorized by the administration route.

Table 1: Intraperitoneal (i.p.) Injection

| Dosage | Frequency | Duration | Mouse Model/Disease | Key Findings | Reference |

| 0.1 mg/kg | Once every week | 20 weeks | N-nitrosodiethylamine-induced hepatocarcinogenesis | Increased survival, reduced tumor incidence and multiplicity. | [1] |

| 0.1 mg/kg | Daily for 7 days (pre-treatment), then daily during 4 days of 5-FU | 11 days total | 5-Fluorouracil-induced cardiotoxicity | Attenuated mitochondrial oxidative stress. | [2] |

| 0.7 mg/kg/day | Daily | 30 days | Streptozotocin-induced type-1 diabetes and db/db type-2 diabetic mice | Inhibited mitochondrial ROS, prevented intracellular oxidative stress, decreased apoptosis, and improved myocardial function.[3] | [3] |

| 5, 10, 20 mg/kg | Single dose, 1 hour post-APAP | 24 hours | Acetaminophen (APAP)-induced hepatotoxicity | Dose-dependently suppressed the increase in serum ALT levels.[4] | |

| 10 mg/kg | Single dose at time of CLP | 6 hours | Cecal Ligation and Puncture (CLP)-induced sepsis | Prevented the increase in mitochondrial superoxide and the decline in peritubular capillary perfusion. | |

| 10 mg/kg/day | Daily (one dose post-surgery, another at 24h) | 48 hours | CLP-induced sepsis | Prevented sepsis-induced diaphragm weakness and reductions in mitochondrial function. | |

| 10, 20 mg/kg | Single dose, 1.5 hours post-APAP | 3 and 6 hours | APAP-induced hepatotoxicity | Dose-dependently reduced liver injury, GSSG levels, and the GSSG-to-GSH ratio. | |

| 20 mg/kg | Single dose, 1 hour prior to LPS | Not specified | Lipopolysaccharide (LPS)-induced sepsis | Inhibited inflammation and attenuated liver injury. | |

| 50 nmol/kg | 1, 12, 24, 36, and 48 hours post-CLP | 48 hours | CLP-induced sepsis | Did not exert a protracted survival benefit. |

Table 2: Subcutaneous (s.c.) Infusion via Osmotic Minipump

| Dosage | Frequency | Duration | Mouse Model/Disease | Key Findings | Reference |

| 180 µg/kg/day | Continuous infusion | 28 days | Aged mice (cardiac aging) | Restored cardiac function and coronary vasodilation to levels of young mice. |

Experimental Protocols

Protocol 1: Intraperitoneal Administration of MitoTEMPOL for Diabetic Cardiomyopathy

This protocol is based on a study investigating the effects of MitoTEMPOL on diabetic cardiomyopathy in mouse models of type-1 and type-2 diabetes.

1. Materials:

- MitoTEMPOL (e.g., Enzo Life Sciences, Inc., ALX-430-150)

- Sterile saline (0.9% NaCl)

- Streptozotocin (STZ) for type-1 diabetes induction

- Citrate buffer

- Insulin syringes (28-30 gauge)

- Animal handling and restraint equipment

2. Animal Model:

- Type-1 Diabetes: Induce diabetes in adult male mice (e.g., C57BL/6, 2 months old) by consecutive daily intraperitoneal injections of STZ (50 mg/kg/day) for 5 days. Confirm hyperglycemia (blood glucose ≥ 15 mM) 72 hours after the last STZ injection.

- Type-2 Diabetes: Use male db/db mice and their littermate db/+ mice as controls.

3. MitoTEMPOL Preparation and Administration:

- Dissolve MitoTEMPOL in sterile saline to the desired concentration.

- Thirty days after the diagnosis of diabetes, administer MitoTEMPOL daily via intraperitoneal injection at a dose of 0.7 mg/kg/day for 30 days.

- Administer an equivalent volume of saline to the vehicle control groups.

4. Assessment of Efficacy:

- Mitochondrial ROS Measurement: Isolate cardiomyocytes and use a fluorescent probe like MitoSOX™ Red to assess mitochondrial superoxide generation via confocal microscopy.

- Oxidative Stress Analysis: Measure protein carbonyl content in heart tissue lysates as an indicator of oxidative damage.

- Apoptosis Assay: Determine caspase-3 activity in heart tissue lysates to quantify apoptosis.

- Cardiac Function: Assess myocardial function using echocardiography to measure parameters like ejection fraction.

Protocol 2: Subcutaneous Infusion of MitoTEMPOL for Age-Related Cardiovascular Decline

This protocol is adapted from a study that used osmotic minipumps for continuous delivery of MitoTEMPOL to aged mice.

1. Materials:

- MitoTEMPOL

- Sterile saline (0.9% NaCl)

- Osmotic minipumps (e.g., ALZET micro-osmotic pump, model 1002)

- Pentobarbital for anesthesia

- Surgical tools for subcutaneous implantation

- Wound closure materials (sutures, staples)

2. Animal Model:

- Use old mice (e.g., 24-28 months old) and young mice (e.g., 3-4 months old) as controls.

3. MitoTEMPOL Preparation and Pump Implantation:

- Dissolve MitoTEMPOL in sterile saline to a concentration that will deliver 180 µg/kg/day based on the pump's flow rate and the mouse's body weight.

- Anesthetize the mouse with pentobarbital (50 mg/kg, i.p.).

- Subcutaneously implant the filled osmotic minipump in the dorsal region.

- Close the incision with sutures or surgical staples.

- The pump will continuously deliver MitoTEMPOL for the specified duration (e.g., 28 days).

4. Assessment of Efficacy:

- Cardiac Function: Evaluate systolic and diastolic function using echocardiography.

- Endothelial Function: Assess endothelium-dependent vasodilation in isolated coronary arteries.

- Mitochondrial Respiration: Isolate mitochondria from the myocardium and measure complex I- and complex II-dependent respiration rates.

- Oxidative Stress: Measure superoxide levels in the mitochondria and NADPH oxidase activity in heart tissue.

Mandatory Visualizations

Signaling Pathway of MitoTEMPOL in Diabetic Cardiomyopathy

References

- 1. researchgate.net [researchgate.net]

- 2. Cardioprotective potential of mitochondria-targeted antioxidant, mito-TEMPO, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Measuring MitoTEMPOL Efficacy with MitoSOX Red

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial reactive oxygen species (ROS), particularly superoxide (O₂⁻), are implicated in a wide range of cellular pathologies. MitoSOX Red is a fluorogenic dye specifically designed for the detection of superoxide within the mitochondria of live cells.[1][2][3] This lipophilic cation accumulates in the mitochondria, where it is selectively oxidized by superoxide to produce a red fluorescent signal.[1][4] MitoTEMPOL is a well-characterized, mitochondria-targeted antioxidant that acts as a superoxide dismutase (SOD) mimetic, effectively scavenging mitochondrial superoxide. The combination of MitoSOX Red as a detection agent and MitoTEMPOL as a therapeutic agent provides a robust system for evaluating the efficacy of novel antioxidant compounds in a cellular context.

These application notes provide detailed protocols for utilizing MitoSOX Red to quantify the efficacy of MitoTEMPOL in reducing mitochondrial superoxide levels. The included methodologies are applicable to both fluorescence microscopy and flow cytometry, offering flexibility for various experimental needs.

Data Presentation

The following tables summarize quantitative data from representative studies, illustrating the typical results obtained when using MitoSOX Red to assess the efficacy of MitoTEMPOL.

Table 1: Effect of MitoTEMPOL on MitoSOX Red Fluorescence Intensity in Cultured Cells

| Cell Type | Stressor | MitoTEMPOL Concentration | Fold-Change in MitoSOX Red Fluorescence (vs. Stressed Control) | Reference |

| A549 Cells | Hyperoxia (2 days) | 10 µM | ~0.8 | |

| A549 Cells | Hyperoxia (2 days) | 50 µM | ~0.6 | |

| A549 Cells | Hyperoxia (2 days) | 100 µM | ~0.5 | |

| Endothelial Cells | Angiotensin II | 25 nM | Significant Attenuation |

Table 2: Flow Cytometry Analysis of Mitochondrial Superoxide in Response to MitoTEMPOL

| Cell Type | Treatment | % of MitoSOX Red Positive Cells (Mean ± SD) | Reference |

| Goat Sertoli Cells | Control | 5.2 ± 0.8 | |

| Goat Sertoli Cells | Heat Stress (42°C) | 28.4 ± 2.1 | |

| Goat Sertoli Cells | Heat Stress + Melatonin (similar antioxidant) | 12.1 ± 1.5 | |

| Murine Hematopoietic Stem Cells | Control | Baseline | |

| Murine Hematopoietic Stem Cells | Menadione Sodium Bisulfite (MSB) | Increased | |

| Murine Hematopoietic Stem Cells | MSB + N-acetyl-L-cysteine (NAC) | Reduced |

Signaling Pathway and Experimental Workflow

Mitochondrial Superoxide Production and Scavenging

The following diagram illustrates the signaling pathway of mitochondrial superoxide production and the mechanism of action for MitoTEMPOL.

Caption: Mitochondrial superoxide production and MitoTEMPOL's mechanism.

Experimental Workflow for Measuring MitoTEMPOL Efficacy

This diagram outlines the key steps in an experiment designed to measure the efficacy of MitoTEMPOL using MitoSOX Red.

Caption: Workflow for assessing MitoTEMPOL efficacy with MitoSOX Red.

Experimental Protocols

Materials

-

MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific, Cat. No. M36008)

-

MitoTEMPOL (e.g., Sigma-Aldrich, Cat. No. SML0737)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Inducer of mitochondrial superoxide (e.g., Antimycin A, Rotenone, high glucose medium)

-

Cell line of interest

Protocol 1: Staining and Analysis by Fluorescence Microscopy

1. Reagent Preparation:

-

MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

MitoSOX Red Working Solution (1-5 µM): Dilute the 5 mM stock solution in HBSS with Ca²⁺ and Mg²⁺ to the desired final concentration. The optimal concentration should be determined empirically for each cell type, typically ranging from 100 nM to 5 µM.

-

MitoTEMPOL Stock Solution: Prepare a stock solution of MitoTEMPOL in an appropriate solvent (e.g., water or DMSO) according to the manufacturer's instructions.

-

Inducer Stock Solution: Prepare a stock solution of the chosen superoxide inducer at a concentration suitable for treating the cells.

2. Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

3. Treatment:

-

Induction of Superoxide: If applicable, treat the cells with the superoxide inducer for the desired duration. Include a vehicle-treated control group.

-

MitoTEMPOL Treatment: Pre-incubate cells with various concentrations of MitoTEMPOL for a duration determined by the experimental design (e.g., 1-24 hours) before or concurrently with the superoxide inducer. A vehicle-only control group should be included.

4. Staining:

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with pre-warmed HBSS with Ca²⁺ and Mg²⁺.

5. Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence. The excitation/emission maxima for oxidized MitoSOX Red are approximately 510/580 nm.

-

Acquire images from multiple fields for each condition.

6. Data Analysis:

-

Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

-

Compare the fluorescence intensity between the control, inducer-treated, and MitoTEMPOL-treated groups.

Protocol 2: Staining and Analysis by Flow Cytometry

1. Reagent Preparation:

-

Prepare stock and working solutions of MitoSOX Red, MitoTEMPOL, and the superoxide inducer as described in Protocol 1.

2. Cell Preparation:

-

Culture and treat cells in suspension or in plates as described in Protocol 1. For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE™) after the treatment and staining steps.

3. Staining:

-

Resuspend the cells in pre-warmed HBSS with Ca²⁺ and Mg²⁺.

-

Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells twice by centrifugation and resuspension in pre-warmed HBSS with Ca²⁺ and Mg²⁺.

4. Flow Cytometry:

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Analyze the cells on a flow cytometer, detecting the MitoSOX Red signal in the appropriate channel (e.g., PE or a similar channel with an emission filter around 585 nm).

-

Collect data from a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.